molecular formula C12H18N2O B12440292 2-Amino-N-(4-tert-Butylphenyl)acetamide

2-Amino-N-(4-tert-Butylphenyl)acetamide

Cat. No.: B12440292
M. Wt: 206.28 g/mol
InChI Key: VUZQWDZZWBEWCG-UHFFFAOYSA-N
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Description

2-Amino-N-(4-tert-Butylphenyl)acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring an amino group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-tert-Butylphenyl)acetamide typically involves the reaction of 4-tert-butylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-tert-butylaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in the presence of a catalyst, such as sulfuric acid, at a temperature range of 50-60°C.

    Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the solid, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-tert-Butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-Amino-N-(4-tert-Butylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-tert-Butylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-tert-butylphenol: Similar structure but with a hydroxyl group instead of an acetamide group.

    N-(4-tert-butylphenyl)acetamide: Lacks the amino group present in 2-Amino-N-(4-tert-Butylphenyl)acetamide.

Uniqueness

This compound is unique due to the presence of both an amino group and a tert-butylphenyl group, which confer distinct chemical properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(4-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

VUZQWDZZWBEWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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